molecular formula C14H24N2O5S B6979080 Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate

Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate

Cat. No.: B6979080
M. Wt: 332.42 g/mol
InChI Key: GDGBXERDIFIUDZ-UHFFFAOYSA-N
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Description

Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate is a complex organic compound that features a cyclopropyl group, a piperidine ring, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the piperidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Amidation and Esterification: The final steps involve amidation to introduce the carbonyl group and esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Corresponding substituted products, such as hydrolyzed esters or amides.

Scientific Research Applications

Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the interaction of cyclopropyl and piperidine derivatives with biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the cyclopropyl group can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-[(1-methylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate
  • Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclobutyl]acetate

Uniqueness

Methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to similar compounds with different ring sizes or substituents. This uniqueness can result in different biological activities and reactivity profiles, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

methyl 2-[1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]cyclopropyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5S/c1-3-22(19,20)16-8-4-5-11(10-16)13(18)15-14(6-7-14)9-12(17)21-2/h11H,3-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGBXERDIFIUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2(CC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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